molecular formula C8H4BrCl2FO B1411049 2',4'-Dichloro-6'-fluorophenacyl bromide CAS No. 1806350-58-2

2',4'-Dichloro-6'-fluorophenacyl bromide

Cat. No.: B1411049
CAS No.: 1806350-58-2
M. Wt: 285.92 g/mol
InChI Key: BMRLBHAPJOOWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,4’-Dichloro-6’-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 2’,4’-Dichloro-6’-fluorophenacyl bromide typically involves the bromination of 2’,4’-dichloro-6’-fluoroacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2’,4’-Dichloro-6’-fluorophenacyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include nucleophiles like amines, alcohols, and thiols.

Scientific Research Applications

2’,4’-Dichloro-6’-fluorophenacyl bromide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-6’-fluorophenacyl bromide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s unique structure allows it to interact with various enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

2’,4’-Dichloro-6’-fluorophenacyl bromide can be compared with other similar compounds such as:

  • 2-Bromo-1-(2,4-dichlorophenyl)ethanone
  • 2-Bromo-1-(4-chloro-6-fluorophenyl)ethanone
  • 2-Bromo-1-(2,6-dichlorophenyl)ethanone

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and applications. The presence of both chlorine and fluorine atoms in 2’,4’-Dichloro-6’-fluorophenacyl bromide makes it unique and versatile for various research purposes .

Properties

IUPAC Name

2-bromo-1-(2,4-dichloro-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRLBHAPJOOWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Dichloro-6'-fluorophenacyl bromide
Reactant of Route 2
Reactant of Route 2
2',4'-Dichloro-6'-fluorophenacyl bromide
Reactant of Route 3
Reactant of Route 3
2',4'-Dichloro-6'-fluorophenacyl bromide
Reactant of Route 4
Reactant of Route 4
2',4'-Dichloro-6'-fluorophenacyl bromide
Reactant of Route 5
Reactant of Route 5
2',4'-Dichloro-6'-fluorophenacyl bromide
Reactant of Route 6
2',4'-Dichloro-6'-fluorophenacyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.